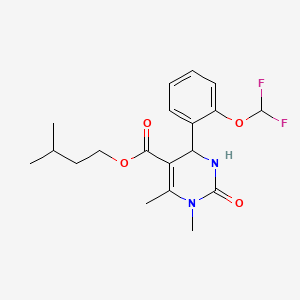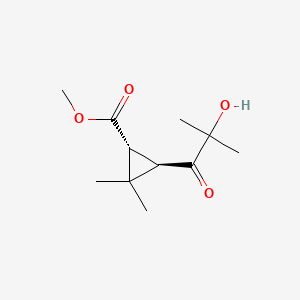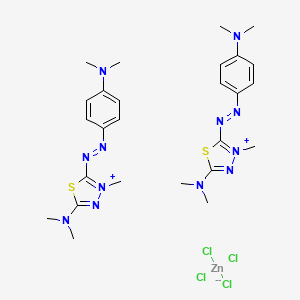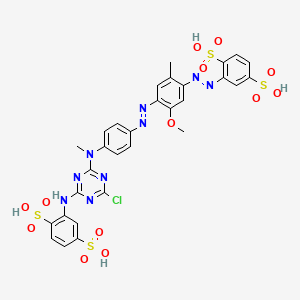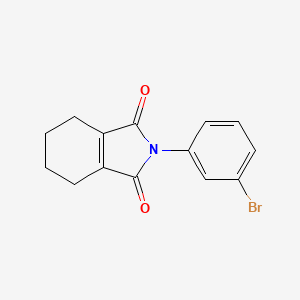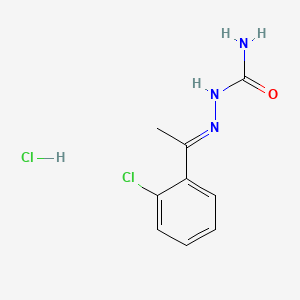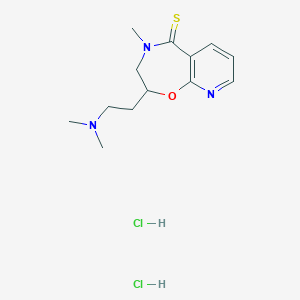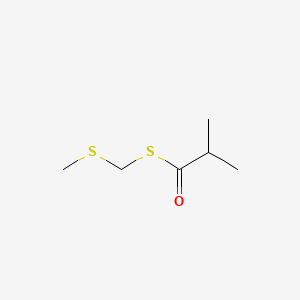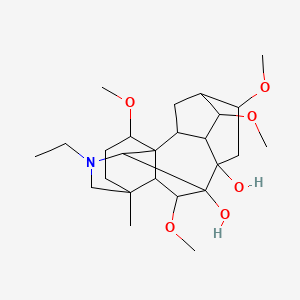
Deoxylycoctonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxylycoctonine is a diterpene alkaloid derived from plants of the Delphinium genus. It is one of the many bioactive compounds found in these plants, which have been traditionally used for their medicinal properties. This compound is particularly noted for its complex structure and potential pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deoxylycoctonine involves multiple steps, starting from simpler diterpene precursors. One common method includes the selective removal of hydroxy groups from lycoctonine using Huang-Minlon reduction . This process requires precise control of reaction conditions to ensure the correct structural modifications.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as Delphinium plants, remains a viable method. This involves harvesting the plants, followed by extraction and purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Deoxylycoctonine undergoes various chemical reactions, including:
Oxidation: This can be achieved using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Huang-Minlon reduction is used to selectively remove hydroxy groups.
Substitution: Various nucleophiles can be introduced to modify the structure of this compound.
Common Reagents and Conditions:
Oxidation: DDQ in an organic solvent.
Reduction: Huang-Minlon reduction using hydrazine and a base.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction can yield deoxy derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of deoxylycoctonine is not fully understood, but it is believed to interact with various molecular targets in the body. It may exert its effects by modulating ion channels or interacting with specific receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Lycotonine: A precursor to deoxylycoctonine with similar structural features.
Aconitine: Another diterpene alkaloid with similar pharmacological properties.
Delphinine: Found in the same plant genus and shares some structural similarities.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities. Its selective synthesis and the ability to undergo various chemical reactions make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
41547-37-9 |
|---|---|
Molecular Formula |
C25H41NO6 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
11-ethyl-4,6,16,18-tetramethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol |
InChI |
InChI=1S/C25H41NO6/c1-7-26-12-22(2)9-8-16(30-4)24-14-10-13-15(29-3)11-23(27,17(14)18(13)31-5)25(28,21(24)26)20(32-6)19(22)24/h13-21,27-28H,7-12H2,1-6H3 |
InChI Key |
JBMHRENUZHIXEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


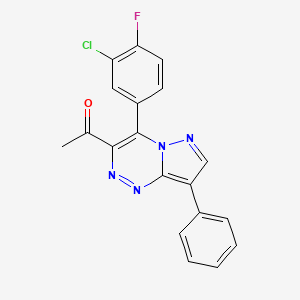
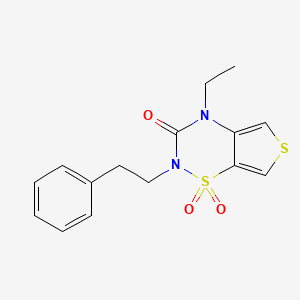
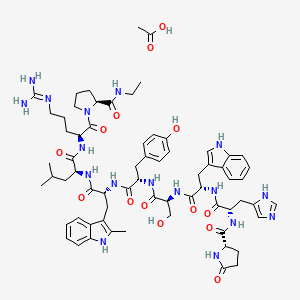
![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)
